molecular formula C22H28N2O3 B11378916 3-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

3-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11378916
M. Wt: 368.5 g/mol
InChI Key: PGAXLKDMKJLVEC-UHFFFAOYSA-N
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Description

3-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the intermediate compounds, which are then coupled together under specific reaction conditions. For example, the synthesis might involve the formation of the pyrrolidine ring, followed by the introduction of the methoxyphenyl group and the ethoxy group. The final step usually involves the formation of the benzamide linkage under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

3-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Its potential therapeutic properties make it a candidate for the development of new medications.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • 3-ethoxy-N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
  • 3-ethoxy-N-[2-(4-fluorophenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Uniqueness

What sets 3-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. For example, the methoxy group can enhance the compound’s solubility and stability, while the pyrrolidine ring can improve its binding affinity to certain molecular targets.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

3-ethoxy-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C22H28N2O3/c1-3-27-20-8-6-7-18(15-20)22(25)23-16-21(24-13-4-5-14-24)17-9-11-19(26-2)12-10-17/h6-12,15,21H,3-5,13-14,16H2,1-2H3,(H,23,25)

InChI Key

PGAXLKDMKJLVEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

Origin of Product

United States

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